4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H31N3O4S2 and its molecular weight is 489.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Activities
Anticonvulsant and Neuroprotective Activities:
- N-(substituted benzothiazol-2-yl)amide derivatives, similar in structure to 4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. A particular compound in this series, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, demonstrated effective anticonvulsant properties with promising neuroprotective effects, indicating the potential for similar compounds to serve as anticonvulsant agents with neuroprotective benefits (Hassan et al., 2012).
Anticancer Activities:
- Derivatives of benzothiazol-2-yl benzamides have been synthesized and assessed for their anticancer activities. Some compounds showed considerable inhibitory effects against tumor growth in vivo, suggesting that similar structures, including this compound, may possess anticancer properties (Yoshida et al., 2005).
Chemical Synthesis and Applications
- Copper-Catalyzed Intramolecular Cyclization:
- The copper-catalyzed intramolecular cyclization process has been employed to synthesize N-benzothiazol-2-yl-amides, which are structurally related to this compound. This method utilizes N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand and has been proven to yield a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-4-7-16-27(17-8-5-2)33(29,30)19-14-12-18(13-15-19)23(28)26-24-25-22-20(31-6-3)10-9-11-21(22)32-24/h9-15H,4-8,16-17H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYERLPAHIFNKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.